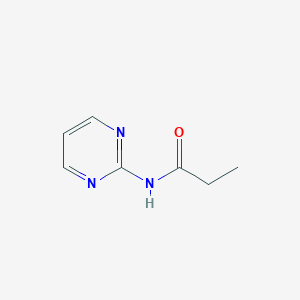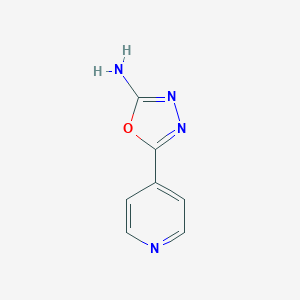
5-ピリジン-4-イル-1,3,4-オキサジアゾール-2-アミン
説明
5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine is a pyridyl oxadiazole based building block that has a 1,3,4-oxadiazole as the central ring . It is attached with pyridyl and amine as pendant groups .
Synthesis Analysis
The synthesis of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine involves the medicinal chemistry optimization of the hit molecule following a quantitative high-throughput screen of >355,000 compounds . These efforts lead to the identification of ML216 and related analogs, which possess potent BLM inhibition and exhibit selectivity over related helicases .Molecular Structure Analysis
The molecular formula of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine is C7H6N4O . It has a molecular weight of 162.15 .科学的研究の応用
抗菌剤
この化合物は、効果的な抗菌剤として特定されています。 それは、大腸菌や表皮ブドウ球菌などの細菌の増殖を阻害し、最小発育阻止濃度(MIC)はそれぞれ8 μg/mLおよび4 μg/mLです .
抗酸化活性
それは、細胞を酸化ストレスから保護する上で重要な抗酸化活性を示します。 この活性は、DPPH フリーラジカル捕捉法を使用して測定され、化合物は 17.47 μM の IC50 を示しました .
抗がん特性
この化合物を含むオキサジアゾール誘導体は、抗腫瘍特性について研究されています。 それらは、腫瘍の増殖に必要な新しい血管の形成である血管新生を阻害する可能性のある阻害剤と考えられています .
VEGFR-2 阻害
いくつかの誘導体は、腫瘍の血管新生において重要な役割を果たす血管内皮増殖因子受容体 2(VEGFR-2)の潜在的な阻害剤として試験されています。 この受容体の阻害は、癌に対抗するための戦略となり得ます .
抗菌および抗真菌特性
合成された誘導体は、有望な抗菌および抗真菌特性を示しており、耐性菌株や真菌による感染症の新しい治療法につながる可能性があります .
酵素阻害
この化合物は、アルツハイマー病の治療における重要な標的であるアセチルコリンエステラーゼ(AChE)やブチリルコリンエステラーゼ(BChE)などの酵素に対して、中程度の二重阻害活性を示しました .
作用機序
Target of Action
Similar compounds have been found to exhibit antimicrobial activity, inhibiting organisms such asEscherichia coli and Staphylococcus epidermidis . They have also been used in proteomics research .
Mode of Action
Related 1,3,4-oxadiazole compounds have been found to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (bche), enzymes that are involved in the breakdown of acetylcholine, a neurotransmitter .
Biochemical Pathways
Related compounds have been found to interact with the cholinergic system by inhibiting ache and bche .
Result of Action
Related compounds have shown significant cytotoxicity against various human cancer cell lines .
特性
IUPAC Name |
5-pyridin-4-yl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-11-10-6(12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGJTYPZTLAQIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220671 | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(4-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704-56-3 | |
| Record name | 2-Amino-5-(4-pyridyl)-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=704-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(4-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(4-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine in antitubercular drug development?
A1: 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine represents a core structure for developing novel antitubercular agents. Researchers have explored various modifications to this scaffold, particularly substitutions at the 2-amino position, to enhance its activity against Mycobacterium tuberculosis. Studies have demonstrated that some derivatives exhibit promising activity against both drug-sensitive and drug-resistant strains of M. tuberculosis []. Notably, 2-isonicotinoyl-N-(4-octylphenyl)hydrazinecarboxamide, a derivative of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine, demonstrated comparable in vitro efficacy to isoniazid, a first-line antitubercular drug []. This finding highlights the potential of this scaffold for developing new treatments for tuberculosis, particularly in the face of growing drug resistance.
Q2: How does the structure of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine derivatives influence their antioxidant activity?
A2: Research suggests that the presence of electron-donating groups on the phenyl ring of N-[(5′-Substituted 2′-phenyl-1H-indol-3′-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines can enhance their radical scavenging activity []. This structure-activity relationship suggests that modifications to the aromatic ring systems attached to the core 1,3,4-oxadiazole ring can significantly impact the compound's ability to scavenge free radicals and potentially act as an antioxidant.
Q3: Can you describe the crystal structure of a representative 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine derivative?
A3: The crystal structure of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate reveals a planar 1,3,4-oxadiazole ring system []. This planarity is a common feature in these molecules and can influence their interactions with biological targets. Furthermore, the presence of hydrogen bonding within the crystal lattice, specifically a symmetric N⋯H+⋯N unit, highlights the potential for intermolecular interactions that can influence the compound's physicochemical properties [].
Q4: What synthetic routes are commonly employed for the preparation of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine derivatives?
A4: One common synthetic approach involves the reaction of isonicotinic hydrazide with various isothiocyanates, leading to the formation of thiosemicarbazide intermediates []. These intermediates can then undergo cyclization reactions in the presence of metal catalysts like Fe(II) or Mn(II) salts, yielding the desired 1,3,4-oxadiazole ring system []. This versatile synthetic strategy allows for the introduction of diverse substituents on the phenyl ring, enabling the exploration of structure-activity relationships.
Q5: Beyond antitubercular activity, what other biological activities have been investigated for 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine derivatives?
A5: Researchers have investigated the antimicrobial properties of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine derivatives against a range of bacterial strains, including E. coli, S. aureus, and K. pneumoniae []. Some derivatives, particularly those with specific substitutions on the aromatic ring systems, have shown promising antibacterial activity []. This broader spectrum of activity suggests that 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine derivatives could potentially be developed for various therapeutic applications beyond tuberculosis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


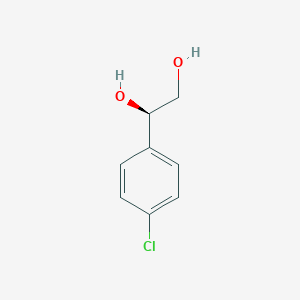

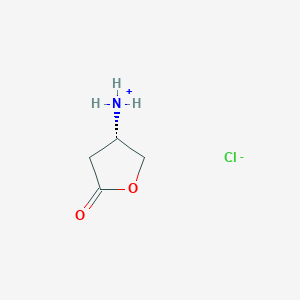

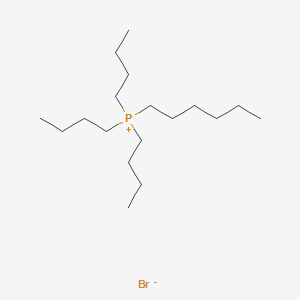
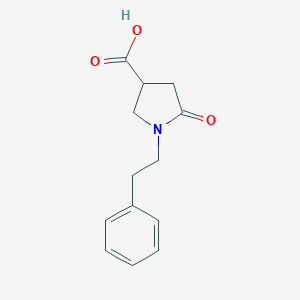
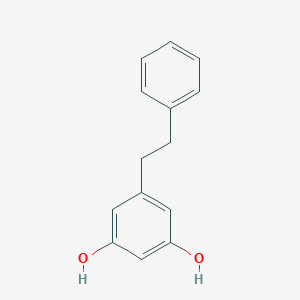
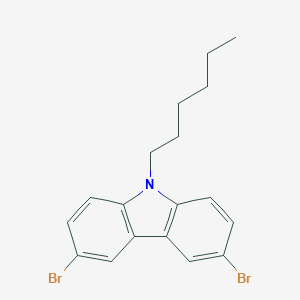

![N-[1,4-dihydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B175642.png)
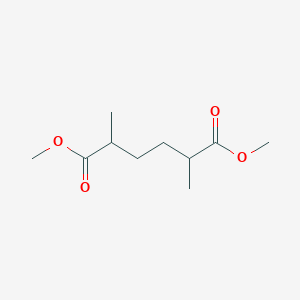
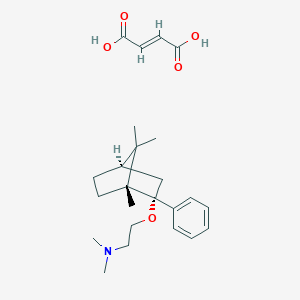
![3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B175650.png)
